molecular formula C16H24N2O B075379 Oxymetazoline CAS No. 1491-59-4

Oxymetazoline

Cat. No. B075379
CAS RN: 1491-59-4
M. Wt: 260.37 g/mol
InChI Key: WYWIFABBXFUGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxymetazoline, including isotopically labeled versions like [2H4]oxymetazoline and [14C]oxymetazoline, illustrates the compound's synthetic accessibility. Brugger et al. (2010) describe an efficient synthesis route, with the [2H4] variant synthesized from [2H4]ethylene diamine in one step with a 40% yield, and the [14C] version from potassium [14C]cyanide in two steps with an overall 67% yield (Brugger, Borges, Ren, & McNamara, 2010).

Molecular Structure Analysis

Oxymetazoline's molecular structure is characterized by its ability to interact with α-adrenergic receptors due to its imidazoline ring, which is essential for its vasoconstrictive properties. The molecular structure facilitates interactions with specific biological targets, influencing its synthesis and degradation pathways. For example, its metabolic bioactivation to reactive metabolites has been evidenced through the identification of various metabolites, indicating a complex interplay of structural elements with metabolic enzymes (Mahajan et al., 2011).

Chemical Reactions and Properties

Oxymetazoline undergoes specific chemical reactions, reflecting its reactive nature. Leader, Halket, and Finch (2004) identified oxidation degradants of oxymetazoline, isolating oxymetazoline N-oxide and hydroxyamine, which highlights the compound's susceptibility to oxidative degradation (Leader, Halket, & Finch, 2004). This aspect is crucial for understanding its stability and storage conditions.

Physical Properties Analysis

The physical properties of oxymetazoline, such as solubility, melting point, and stability, are integral to its handling and formulation. While specific studies focused on these properties were not identified in this search, these attributes can be inferred from its synthesis and degradation pathways, which suggest moderate stability under standard conditions.

Chemical Properties Analysis

Oxymetazoline's chemical properties, including its reactivity, functional groups, and interaction with various substrates, play a pivotal role in its applications in chemical synthesis and analysis. For instance, the electrochemical behavior of oxymetazoline on modified electrodes indicates its potential for detailed analytical applications, showcasing its diverse chemical utility (Munir et al., 2019).

Scientific Research Applications

  • Nasal Decongestant and Mucosal Blood Flow : Oxymetazoline is a derivative of imidazoline and is widely used as a nasal decongestant. It reduces nasal mucosal blood flow, which can be beneficial in the treatment of upper airways infections (Bende & Löth, 1986).

  • Rosacea Treatment : Oxymetazoline has been evaluated for safety, tolerability, and efficacy as an adjunctive treatment with energy-based therapy for patients with moderate to severe facial erythema associated with rosacea (Tanghetti et al., 2020).

  • Microvascular Effects with Pulsed Dye Laser : The combination of oxymetazoline and pulsed dye laser (PDL) has been studied for its microvascular effects. Oxymetazoline is approved by the FDA for treating persistent facial erythema in rosacea (Kelly et al., 2019).

  • Dose-Response Study in Infectious Rhinitis : Oxymetazoline has been used as a decongestant for over 25 years. A significant dose-response relationship was found when the decongestant effect was measured objectively and subjectively in patients with acute infectious rhinitis (Åkerlund et al., 1989).

  • Cardiac Arrest Case Study : An incident where oxymetazoline nasal spray induced severe hypertension leading to sinus arrest in a pediatric patient highlights the need for caution in dosing and consideration of pretreatment with an anticholinergic (Thrush, 1995).

  • Electrochemical Detection Method : A novel method for the sensitive and reproducible detection of oxymetazoline using Titania nanoparticles and carbon nanotubes has been developed (Munir et al., 2019).

  • Hemodynamic and Pharmacokinetic Analysis in Children : The hemodynamic effects and systemic absorption of topically applied oxymetazoline were assessed in children undergoing various nasal procedures (Cartabuke et al., 2019).

  • Non-ST-Elevation Myocardial Infarction Case : A case of a woman developing chest pain and elevation of cardiac biomarkers after using oxymetazoline highlights potential cardiovascular risks (Rajpal et al., 2014).

  • Effects on Tracheal Smooth Muscle : Research indicates that high concentrations of oxymetazoline might antagonize cholinergic receptors of the trachea, suggesting dose-dependent effects on tracheal contraction or relaxation (Wang & Wu, 2008).

  • Systemic Side Effects : A study on rats showed significant histopathological changes due to oxymetazoline, suggesting potential damage to end organs with long-term use (Dokuyucu et al., 2015).

  • Effect on Acute Sinusitis : Oxymetazoline nose drops were found to interfere with normal defense mechanisms during bacterially induced sinusitis in rabbits, suggesting a potential negative effect on local tissue defense in sinus infections (Bende et al., 1996).

  • Olfactory and Trigeminal Function in Acute Rhinitis : A study investigating the effects of oxymetazoline on olfactory function during the common cold found no major positive or negative effects on intranasal chemosensory function (Hummel et al., 1998).

  • Uterine and Fetal Doppler Flow Changes : A study on pregnant women found no significant acute changes in maternal and fetal circulations after a single dose of intranasal oxymetazoline (Rayburn et al., 1990).

  • Comparison with Brimonidine in Rosacea : A review comparing oxymetazoline and brimonidine for treating persistent facial erythema of rosacea found both to be effective, with mild and localized adverse effects (Okwundu et al., 2019).

  • Risk of Pediatric Poisoning : A study demonstrated that inverting the container of oxymetazoline nasal decongestant increases the volume delivered significantly, posing a risk for severe pediatric poisoning (Nordt et al., 2016).

  • Eyelid Elevation in Acquired Blepharoptosis : Oxymetazoline 0.1% showed rapid and sustained upper eyelid elevation in adults with acquired blepharoptosis, offering a non-surgical treatment option (Bacharach et al., 2021).

  • Ototoxicity in Animal Model : A study on chinchillas found no ototoxicity from a one-time application of oxymetazoline, suggesting its safety for ear use (Daniel et al., 2012).

  • Fecal Incontinence in Spinal Cord Injury : Oxymetazoline gel showed a clear clinical benefit and favorable safety and tolerability profile as a treatment for fecal incontinence in patients with spinal cord injury (Barak et al., 2019).

  • Profile in Erythema of Rosacea : Oxymetazoline 1% cream was effective and well-tolerated in patients with persistent erythema of rosacea, with a low incidence of application-site reactions and rebound erythema (McKeage & Lyseng-Williamson, 2018).

  • Treatment of Acute Maxillary Sinusitis : A study on the efficacy of oxymetazoline administered with a nasal bellows container in combination with oral phenoxymethyl-penicillin for acute maxillary sinusitis found no significant differences in healing rates compared to a placebo (Wiklund et al., 1994).

Safety And Hazards

Oxymetazoline may cause serious side effects such as ongoing or worsening symptoms, severe burning or stinging in the nose after using the nasal spray, chest pain, fast or uneven heart rate, severe headache, buzzing in the ears, anxiety, confusion, or feeling short of breath . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Oxymetazoline is used in the pediatric population for a variety of conditions in the operating room setting . Given its vasoconstrictive properties, it can have cardiovascular adverse effects when systemically absorbed . There have been several reports of cardiac and respiratory complications related to the use of oxymetazoline in the pediatric population . Further studies are needed to understand the systemic absorption and effects in children in both nonsurgical and surgical nasal use of oxymetazoline .

properties

IUPAC Name

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWIFABBXFUGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040691
Record name Oxymetazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxymetazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

ODORLESS; WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER; SOL IN ALC, Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/, Insoluble in diethyl ether, chloroform, and benzene, 5.15e-02 g/L
Record name OXYMETAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxymetazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq-protein-coupled receptors that promote vascular smooth muscle contraction by increasing intracellular calcium levels in response to ligand activation. Rosacea is a condition characterized by transient and persistent facial erythema. By stimulating α1A-adrenoceptors and causing vasoconstriction, oxymetazoline is believed to diminish the symptoms of erythema. In blepharoptosis, it is hypothesized that oxymetazoline works by stimulating α-adrenergic receptors on the Müller muscle that elevates the upper eyelid, causing muscle contraction. Oxymetazoline is used in combination with tetracaine for local anesthesia in dentistry. Such combination use adds beneficial effects: the vasoconstrictor counteracts the local anesthetic agent's vasodilatory action, thereby constricting dilated arterioles and reducing blood flow to the application area. Oxymetazoline relieves nasal congestion by vasoconstricting the respiratory microvasculature, in both resistance and capacitance blood vessels on the human nasal mucosa, leading to decreased nasal mucosal blood flow, edema, and airflow resistance., The mechanism of action of oxymetazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates a-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Intranasal application of oxymetazoline results in constriction of dilated arterioles and reduction in nasal blood flow and congestion. In addition, obstructed eustachian ostia may be opened. Nasal ventilation and aeration are improved temporarily; however, rebound vasodilation and congestion usually occur to some degree. Following topical application of oxymetazoline hydrochloride ophthalmic solution, conjunctival congestion is temporarily relieved, but overuse of the drug may produce rebound hyperemia.
Record name Oxymetazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXYMETAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Oxymetazoline

Color/Form

Crystals from benzene

CAS RN

1491-59-4
Record name Oxymetazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1491-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxymetazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxymetazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxymetazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxymetazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYMETAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLN5B44ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXYMETAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxymetazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181-183 °C, 182 °C
Record name Oxymetazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OXYMETAZOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oxymetazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxymetazoline
Reactant of Route 2
Reactant of Route 2
Oxymetazoline
Reactant of Route 3
Reactant of Route 3
Oxymetazoline
Reactant of Route 4
Reactant of Route 4
Oxymetazoline
Reactant of Route 5
Reactant of Route 5
Oxymetazoline
Reactant of Route 6
Reactant of Route 6
Oxymetazoline

Citations

For This Compound
14,500
Citations
B Haenisch, J Walstab, S Herberhold… - Fundamental & …, 2010 - Wiley Online Library
… both, oxymetazoline and xylometazoline behaved at α 2B -adrenoceptors as full agonists … oxymetazoline was significantly more potent than xylometazoline. Furthermore, oxymetazoline …
Number of citations: 74 onlinelibrary.wiley.com
R Dokuyucu, H Gokce, M Sahan, F Sefil… - … journal of clinical and …, 2015 - ncbi.nlm.nih.gov
Objectives: The object of the study is to experimentally investigate the possible systemic side effects of Oxymetazoline including its nasal spray which has been in use for a long time …
Number of citations: 28 www.ncbi.nlm.nih.gov
G Eskiizmir, Z Hirçin, B Özyurt, H Ünlü - European journal of clinical …, 2011 - Springer
… compare the decongestive effects of oxymetazoline and xylometazoline in healthy subjects. … the application of oxymetazoline and xylometazoline. A comparison of oxymetazoline and …
Number of citations: 39 link.springer.com
D Taverner, L Bickford, S Shakib, A Tonkin - European journal of clinical …, 1999 - Springer
… highest doses of oxymetazoline produced a … oxymetazoline administered. tVOL provides a sensitive and discriminatory measure of small nasal changes after low doses of oxymetazoline…
Number of citations: 24 link.springer.com
MV Jagade, DG Langade, RR Pophale… - Indian Journal of …, 2008 - Springer
… In the present study, the combination of oxymetazoline and … This better efficacy and tolerability of oxymetazoline could … observed that the oxymetazoline and dexpanthenol combination …
Number of citations: 14 link.springer.com
I Beck-Speier, B Oswald, KL Maier, E Karg… - Journal of …, 2009 - Elsevier
… , has been effectively carried out by application of the nasal decongestant oxymetazoline … Investigation of the effect of oxymetazoline on the duration of rhinitis. Results of a placebo…
Number of citations: 37 www.sciencedirect.com
V Kirtsreesakul, T Khanuengkitkong… - American journal of …, 2016 - journals.sagepub.com
… aimed to evaluate whether oxymetazoline administration produces any additive effect on nasal steroid therapy and whether rebound congestion develops after oxymetazoline treatment. …
Number of citations: 22 journals.sagepub.com
PN Patil, H Ishikawa - Journal of ocular pharmacology and …, 2004 - liebertpub.com
… oxymetazoline is observed to interact with imidazolines binding sites in tissue homogenates (4). The therapeutic significance of oxymetazoline … we discovered that oxymetazoline did not …
Number of citations: 15 www.liebertpub.com
N Okwundu, A Cline, SR Feldman - Journal of Dermatological …, 2021 - Taylor & Francis
Objective Topical oxymetazoline and brimonidine are the only medications approved for treating persistent facial erythema of rosacea. This review aims to investigate the efficacy, safety…
Number of citations: 21 www.tandfonline.com
PS Matreja, V Gupta, J Kaur, S Singh - J Clin Diagn Res, 2012 - researchgate.net
… oxymetazoline to fluticasone furoate adds to the efficacy in the treatment of allergic rhinitis [13]. In the present study, a combination of oxymetazoline … The therapy of oxymetazoline with …
Number of citations: 14 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.